molecular formula C13H9BrCl2 B8788767 Benzene, 1,1'-(bromomethylene)bis(4chloro- CAS No. 6306-46-3

Benzene, 1,1'-(bromomethylene)bis(4chloro-

Cat. No. B8788767
CAS RN: 6306-46-3
M. Wt: 316.0 g/mol
InChI Key: LTVSBZFRNCOETR-UHFFFAOYSA-N
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Description

Benzene, 1,1'-(bromomethylene)bis(4chloro- is a useful research compound. Its molecular formula is C13H9BrCl2 and its molecular weight is 316.0 g/mol. The purity is usually 95%.
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properties

CAS RN

6306-46-3

Product Name

Benzene, 1,1'-(bromomethylene)bis(4chloro-

Molecular Formula

C13H9BrCl2

Molecular Weight

316.0 g/mol

IUPAC Name

1-[bromo-(4-chlorophenyl)methyl]-4-chlorobenzene

InChI

InChI=1S/C13H9BrCl2/c14-13(9-1-5-11(15)6-2-9)10-3-7-12(16)8-4-10/h1-8,13H

InChI Key

LTVSBZFRNCOETR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of bis(4-chlorophenyl)methanol (2.0 g) and carbon tetrabromide (5.2 g) in tetrahydrofuran (30 ml) was added triphenylphosphine (4.2 g). The mixture was stirred at room temperature for 1 hours. After the mixture was filtered off, the solvent was removed in vacuo. The residue was dissolved in n-hexane (30 ml) and filtered off. The filtrate was evaporated and the residue was purified by distillation at reduced pressure to give bis(4-chlorophenyl)bromomethane as an oil (2.43 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 15.14 g (59.3 mmol) of bis(4-chlorophenyl)methanol in 100 mL of methylene chloride was added slowly a solution of 71.2 mL of BBr3 (71.2 mmol, 1M in CH2Cl2). The solution was stirred for at 0° C. for 1 h. Then 60 mL of water was added to quench the reaction and the reaction mixture was poured into 200 mL of methylene chloride. The water layer was extracted with methylene chloride (60 mL×2) and the combined organic layer was dried over Na2SO4 and concentrated to give the title compound; 1NMR (CDCl3) δ 6.24 (s, 1H), 7.36 (d, 4H, J=8.7 Hz), 7.41 (d, 2H, J=8.7 Hz).
Quantity
15.14 g
Type
reactant
Reaction Step One
Name
Quantity
71.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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